2Ccpa sodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

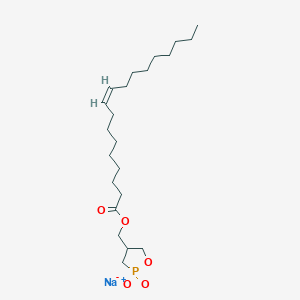

2-Carba-cyclic phosphatidic acid sodium salt is a chemically synthesized analogue of cyclic phosphatidic acid. Cyclic phosphatidic acid is a naturally occurring phospholipid mediator with a unique cyclic phosphate ring structure. 2-Carba-cyclic phosphatidic acid sodium salt was first isolated from the true slime mold Physarum polycephalum in 1992 . This compound has shown promising bioactivity as a therapeutic agent, particularly in the treatment of neuroinflammatory and demyelinating diseases .

Preparation Methods

The preparation of 2-Carba-cyclic phosphatidic acid sodium salt involves the reaction of a specific cyclic phosphonic acid ester with a sodium halide in an organic solvent . This method is efficient and results in a high yield of the compound. The process does not require the use of strong acids or bases, which helps maintain the purity of the final product . Industrial production methods also focus on maintaining high purity and excellent storage stability of the compound .

Chemical Reactions Analysis

Degradation Reactions

2Ccpa sodium undergoes degradation under acidic conditions, yielding 2-carba-lysophosphatidic acid (2carbaLPA) as the primary product. This reaction involves hydrolysis of the cyclic phosphate ring at the sn-3 oxygen, leaving the phosphate group attached to the sn-2 position .

Degradation Mechanism

-

Conditions : Acidic environments (e.g., stomach pH).

-

Key Reaction : Opening of the cyclic phosphate ring at the sn-3 oxygen.

-

Product : β-LPA analogue with structural similarity to lysophosphatidic acid (LPA) .

Enzymatic Inhibition

This compound and its degradation product, 2carbaLPA, exhibit potent inhibitory activity against autotaxin (ATX) , an enzyme involved in lysophospholipid signaling.

ATX Inhibition Data

| Compound | Inhibition Activity | Docking Interaction |

|---|---|---|

| 2ccPA | ~80% inhibition | Hydrogen bonding with Asp312 |

| 2carbaLPA | ~80% inhibition | Enhanced binding due to hydroxy group |

| 3carbaLPA | ~80% inhibition | Similar to 2carbaLPA |

| cPA | ~10% inhibition | Limited interaction |

The improved inhibition of ATX by 2carbaLPA is attributed to its structural compatibility with the enzyme’s active site, including hydrogen bonding and hydrophobic interactions .

Biological Activity

This compound demonstrates therapeutic potential in neuroinflammation and osteoarthritis models.

Key Biological Effects

-

Neuroprotection :

-

Anti-Osteoarthritis Activity :

Receptor Activation

2carbaLPA, the degradation product of this compound, activates LPA receptors with varying potencies.

LPA Receptor EC₅₀ Values

| Receptor | EC₅₀ (nM) |

|---|---|

| LPA1 | 54.8 |

| LPA2 | 256.4 |

| LPA3 | 11.6 |

| LPA4 | 1.0 |

| LPA5 | 50.2 |

| LPA6 | 90.9 |

Notably, 2carbaLPA shows exceptional activity at LPA4, surpassing natural LPA analogues .

Scientific Research Applications

2-Carba-cyclic phosphatidic acid sodium salt has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the properties of cyclic phosphatidic acids. In biology and medicine, it has shown potential in treating neuroinflammatory and demyelinating diseases such as multiple sclerosis . It also has antifibrotic effects and can be used to treat fibrotic lesions in systemic sclerosis . Additionally, it has been studied for its potential to suppress neuroinflammation and promote tissue repair in models of traumatic brain injury and neuropsychiatric systemic lupus erythematosus .

Mechanism of Action

The mechanism of action of 2-Carba-cyclic phosphatidic acid sodium salt involves the inhibition of lysophospholipase D activity of autotaxin, which is an enzyme involved in the production of lysophosphatidic acid . This inhibition leads to a reduction in neuroinflammation and promotes tissue repair. The compound also affects the mitochondrial apoptosis pathway, reducing cell death in oligodendrocytes . Additionally, it regulates blood coagulation and fibrinolysis, which helps prevent inflammation and neuronal loss after brain injury .

Comparison with Similar Compounds

2-Carba-cyclic phosphatidic acid sodium salt is similar to other cyclic phosphatidic acid analogues, such as 3-Carba-cyclic phosphatidic acid and 2-Carba-lysophosphatidic acid . 2-Carba-cyclic phosphatidic acid sodium salt is more stable and has shown higher bioactivity in various biological assays . Unlike lysophosphatidic acid, which stimulates cell proliferation and cancer cell invasion, 2-Carba-cyclic phosphatidic acid sodium salt inhibits these activities . This makes it a unique and promising compound for therapeutic applications.

Properties

CAS No. |

927880-40-8 |

|---|---|

Molecular Formula |

C22H40NaO5P |

Molecular Weight |

438.5 g/mol |

IUPAC Name |

sodium;(2-oxido-2-oxo-1,2λ5-oxaphospholan-4-yl)methyl (Z)-octadec-9-enoate |

InChI |

InChI=1S/C22H41O5P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(23)26-18-21-19-27-28(24,25)20-21;/h9-10,21H,2-8,11-20H2,1H3,(H,24,25);/q;+1/p-1/b10-9-; |

InChI Key |

DNUYQLMNIMYOBI-KVVVOXFISA-M |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC1COP(=O)(C1)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC1COP(=O)(C1)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.